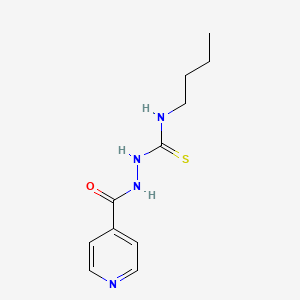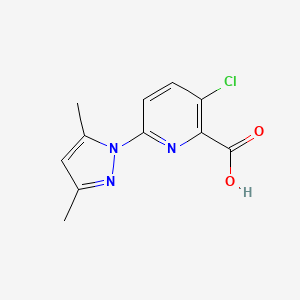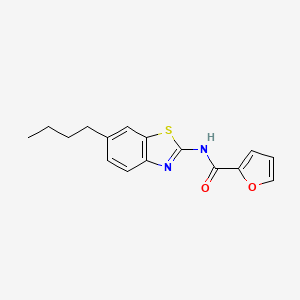![molecular formula C23H23N5O3S B1223785 (E)-2-(benzenesulfonyl)-3-[9-methyl-2-(4-methylpiperazin-1-yl)-4-oxopyrido[1,2-a]pyrimidin-3-yl]prop-2-enenitrile](/img/structure/B1223785.png)
(E)-2-(benzenesulfonyl)-3-[9-methyl-2-(4-methylpiperazin-1-yl)-4-oxopyrido[1,2-a]pyrimidin-3-yl]prop-2-enenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(benzenesulfonyl)-3-[9-methyl-2-(4-methyl-1-piperazinyl)-4-oxo-3-pyrido[1,2-a]pyrimidinyl]-2-propenenitrile is a N-arylpiperazine.
Applications De Recherche Scientifique
Histamine H4 Receptor Ligands
This compound was investigated in the context of histamine H4 receptor (H4R) ligands. Research indicates its potential as an anti-inflammatory agent in animal models and for antinociceptive activity in pain management. The modification of the core pyrimidine moiety and other structural aspects played a significant role in optimizing its potency (Altenbach et al., 2008).
Synthesis of Heterocycles
The compound is used as a building block in the synthesis of various heterocycles, including pyrazolo[1,5-a]pyrimidine and [1,2,4]-triazolo[1,5-a]pyramidine derivatives. Its versatile nature allows for the construction of novel heterocycles pendent to benzothiazole and benzimidazole ring systems (Darweesh et al., 2016).
Cholinesterase and Aβ-Aggregation Inhibitors
Another application lies in its use for synthesizing cholinesterase and amyloid-β (Aβ)-aggregation inhibitors, which could target multiple pathological routes in Alzheimer’s Disease. This involves the design and synthesis of 2,4-disubstituted pyrimidine derivatives (Mohamed et al., 2011).
Antibacterial Activity
The compound has been explored for its potential in antibacterial applications. Studies show that certain derivatives of this compound exhibit activity exceeding that of reference drugs against various bacteria and fungi (Alsaedi et al., 2019).
Imaging of IRAK4 Enzyme in Neuroinflammation
In the context of neuroinflammation, this compound has been synthesized for potential use as a PET agent for imaging of the IRAK4 enzyme. This could have significant implications in the study of neuroinflammatory processes (Wang et al., 2018).
Inhibitors of 15-Lipoxygenase
Certain derivatives of this compound have been synthesized and evaluated as potential inhibitors of 15-lipoxygenase, an enzyme implicated in various inflammatory and allergic reactions (Asghari et al., 2016).
Synthesis and Anticonvulsant Properties
The compound has been used in synthesizing derivatives tested for anticonvulsant activity. This research contributes to the development of new therapeutic agents for seizure disorders (Obniska et al., 2005).
Anticancer and Anti-HIV Activities
Derivatives of this compound have been synthesized and evaluated for their anticancer and anti-HIV activities, indicating its potential use in developing treatments for these diseases (Almashal et al., 2020).
Propriétés
Nom du produit |
(E)-2-(benzenesulfonyl)-3-[9-methyl-2-(4-methylpiperazin-1-yl)-4-oxopyrido[1,2-a]pyrimidin-3-yl]prop-2-enenitrile |
|---|---|
Formule moléculaire |
C23H23N5O3S |
Poids moléculaire |
449.5 g/mol |
Nom IUPAC |
(E)-2-(benzenesulfonyl)-3-[9-methyl-2-(4-methylpiperazin-1-yl)-4-oxopyrido[1,2-a]pyrimidin-3-yl]prop-2-enenitrile |
InChI |
InChI=1S/C23H23N5O3S/c1-17-7-6-10-28-21(17)25-22(27-13-11-26(2)12-14-27)20(23(28)29)15-19(16-24)32(30,31)18-8-4-3-5-9-18/h3-10,15H,11-14H2,1-2H3/b19-15+ |
Clé InChI |
VEBZEIIKHSMIHX-XDJHFCHBSA-N |
SMILES isomérique |
CC1=CC=CN2C1=NC(=C(C2=O)/C=C(\C#N)/S(=O)(=O)C3=CC=CC=C3)N4CCN(CC4)C |
SMILES canonique |
CC1=CC=CN2C1=NC(=C(C2=O)C=C(C#N)S(=O)(=O)C3=CC=CC=C3)N4CCN(CC4)C |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[4-(2-Methylphenyl)-1-piperazinyl]-(5-propyl-3-thiophenyl)methanone](/img/structure/B1223702.png)
![(5Z)-1-(4-chlorophenyl)-5-[(1,2,5-trimethylpyrrol-3-yl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B1223706.png)

![6-[[2-(4-Morpholinyl)-2-oxoethyl]thio]-[1,3]dioxolo[4,5-g]quinoline-7-carbonitrile](/img/structure/B1223708.png)

![5,5-diethyl-1-[oxo(1-piperidinyl)methyl]-6H-pyrrolo[2,1-a]isoquinoline-2,3-dione](/img/structure/B1223712.png)


![3-[(2-methoxyphenyl)-prop-2-enylsulfamoyl]benzoic acid [2-(1H-indol-3-yl)-2-oxoethyl] ester](/img/structure/B1223716.png)

![4-[3-(2,5-Dimethyl-1-pyrrolyl)-4-(1-pyrrolidinyl)phenyl]sulfonylmorpholine](/img/structure/B1223721.png)
![4-[4-(2,3-dimethylphenyl)piperazine-1-carbonyl]-1H-quinolin-2-one](/img/structure/B1223723.png)
![N,N-dimethyl-3-[oxo-(4-phenyl-1-piperazinyl)methyl]-4-(1-pyrrolidinyl)benzenesulfonamide](/img/structure/B1223724.png)
![N-(2,4-dichlorophenyl)-2-[[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio]acetamide](/img/structure/B1223725.png)